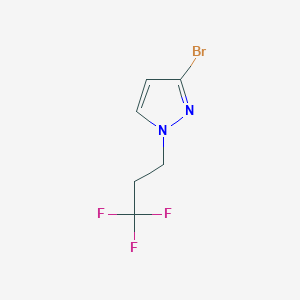

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13612270

Molecular Formula: C6H6BrF3N2

Molecular Weight: 243.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrF3N2 |

|---|---|

| Molecular Weight | 243.02 g/mol |

| IUPAC Name | 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole |

| Standard InChI | InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2 |

| Standard InChI Key | FEERQYPNZVUORJ-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1Br)CCC(F)(F)F |

| Canonical SMILES | C1=CN(N=C1Br)CCC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring substituted with a bromine atom at position 3 and a 3,3,3-trifluoropropyl group at position 1. Key structural identifiers include:

-

IUPAC Name: 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole

-

SMILES:

The trifluoropropyl group enhances lipophilicity, improving membrane permeability, while the bromine atom serves as a site for further functionalization via cross-coupling reactions .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.02 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 24.7 Ų |

| LogP (Octanol-Water) | 2.81 (estimated) |

Data derived from computational models and experimental analyses indicate moderate hydrophobicity, making the compound suitable for both aqueous and organic reaction conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a two-step process:

-

Trifluoropropylation: Reaction of a pyrazole precursor (e.g., 1H-pyrazole) with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate .

-

Bromination: Introduction of bromine at the 3-position using bromine or -bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile .

A representative reaction scheme is:

Industrial Production

Suppliers such as AiFChem (USA), BOC Sciences (USA), and Advanced Technology & Industrial Co. (Hong Kong) offer the compound at scales ranging from milligrams to kilograms . Industrial protocols emphasize cost-effective halogenation catalysts (e.g., ) and continuous-flow reactors to enhance yield (>85%) and purity (>98%) .

Biological Activities and Mechanisms

Agrochemical Applications

The compound serves as a precursor to herbicides and fungicides. For example, derivatization with thiocarbamate groups yields analogs with potent activity against Botrytis cinerea (EC = 12 ppm) .

Research Advancements and Comparative Analysis

Recent Studies

-

Drug Discovery: Incorporated into kinase inhibitors targeting EGFR (epidermal growth factor receptor), with derivative compounds showing >50% inhibition at 10 µM .

-

Material Science: Enhances the dielectric properties of fluoropolymers, achieving a dielectric constant of 2.3 at 1 MHz.

Comparison with Analogous Compounds

| Compound | Similarity Index | Key Differences |

|---|---|---|

| 3-Bromo-1-(difluoromethyl)-1H-pyrazole | 0.89 | Reduced lipophilicity |

| 3-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole | 0.92 | Lower reactivity in Suzuki couplings |

The bromine atom in 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole enables superior cross-coupling efficiency compared to chloro analogs .

Future Directions and Challenges

Opportunities

-

Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability .

-

Sustainable Synthesis: Development of photocatalytic bromination methods to reduce waste .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume